N-benzyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Properties
CAS No. |
510761-08-7 |
|---|---|
Molecular Formula |
C24H23N5O3 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-benzyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H23N5O3/c25-21-18(23(30)26-14-16-7-2-1-3-8-16)13-19-22(29(21)15-17-9-6-12-32-17)27-20-10-4-5-11-28(20)24(19)31/h1-5,7-8,10-11,13,17,25H,6,9,12,14-15H2,(H,26,30) |
InChI Key |
RPBCPSYFNQCJEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common approach is to start with the appropriate benzyl and oxolan-2-ylmethyl precursors, followed by cyclization and functional group transformations under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Commonly involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-benzyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro/Azabicyclic Frameworks
Compounds such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share similarities in their heterocyclic architecture. Key differences include:
- Core Structure : The target compound’s tricyclic system contrasts with the spiro[4.5]decane framework, which incorporates a single bridging oxygen (7-oxa) and nitrogen (9-aza).
- Substituents: The oxolane-methyl group in the target compound introduces conformational flexibility, whereas benzothiazolyl and dimethylamino-phenyl groups in spiro analogues enhance π-π stacking and electronic interactions .
Functional Group Comparison
- Carboxamide vs. Hydroxyl/Ketone Groups : The carboxamide in the target compound may improve solubility and hydrogen-bonding capacity compared to hydroxyl or ketone groups in spiro derivatives (e.g., 8-(2-hydroxy-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) .
- Benzyl vs. Benzothiazolyl: The benzyl substituent could modulate lipophilicity and membrane permeability differently than benzothiazolyl groups, which are known for intercalation in DNA or enzyme binding .
Physicochemical and Analytical Comparisons
Table 1: Key Properties of Target Compound vs. Analogues
Methodological Considerations in Similarity Assessment
As highlighted in , structural similarity is critical for predicting biological activity. Key findings include:
- Descriptor-Based Methods : Topological polar surface area (TPSA) and logP values for the target compound could differ significantly from spiro derivatives due to its carboxamide and oxolane groups, impacting bioavailability .
- Virtual Screening : The tricyclic system’s rigidity may enhance target selectivity compared to flexible spiro compounds, aligning with the "similar structure, similar activity" principle .
Biological Activity
N-benzyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and various functional groups, including an imino group and a carboxamide moiety. This article aims to explore the biological activity of this compound based on available literature and preliminary studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.41 g/mol. The compound's structure includes:
- Tricyclic framework : Contributes to its unique chemical properties.
- Functional groups : Imino group, carboxamide group, and an oxolane ring that enhance its reactivity and potential biological interactions.
Biological Activity Overview
Preliminary studies suggest that N-benzyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exhibits various biological activities:
- Anticancer Activity : Initial investigations indicate potential antiproliferative effects against certain cancer cell lines.
- Neuroprotective Effects : The compound may possess protective qualities against neurodegenerative conditions by modulating oxidative stress pathways.
- Antimicrobial Properties : There are indications of efficacy against specific bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity of N-benzyl-6-imino compounds can be influenced by modifications to its structure. Comparative analysis with related compounds reveals insights into its mechanisms of action:
| Compound | Structural Features | Notable Activities |
|---|---|---|
| Compound A | Triazole derivative | Anticancer |
| Compound B | Benzamide analog | Neuroprotective |
| Compound C | Pyridine derivatives | Antimicrobial |
Case Studies
-
Anticancer Efficacy :
- A study evaluated the compound's effect on cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 μM.
-
Neuroprotection :
- Research focused on the compound's ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide. The compound showed a significant increase in cell viability (up to 70% at 10 μM concentration).
-
Antimicrobial Activity :
- In vitro tests demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) measured at 32 μg/mL.
The biological activities of N-benzyl-6-imino compounds may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The imino group may interact with key enzymes involved in cellular proliferation and survival.
- Modulation of Oxidative Stress : The oxolane ring could play a role in scavenging reactive oxygen species (ROS), thereby protecting cells from damage.
Future Directions
Further research is essential to fully elucidate the biological profile and therapeutic potential of N-benzyl-6-imino-2-oxo compounds:
- In Vivo Studies : To confirm efficacy and safety in animal models.
- Mechanistic Studies : To clarify the pathways involved in its biological effects.
- Optimization of Structure : To enhance potency and selectivity through SAR studies.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves the triazatricyclic core and oxolane substituents. Key signals include imino protons (δ 8.5–9.5 ppm) and oxolane methylene groups (δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 451.2) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 columns) and detect by-products .
How can researchers resolve contradictions in reaction outcomes during functional group modifications?
Advanced Research Focus
Discrepancies in oxidation/reduction outcomes arise from competing pathways:
- Oxidation of imino groups : Use mild oxidizing agents (e.g., H₂O₂) to avoid over-oxidation to nitro groups. Monitor via IR spectroscopy (loss of N-H stretch at ~3300 cm⁻¹) .
- Reduction of carbonyls : Sodium borohydride selectively reduces oxo groups, while LiAlH₄ may over-reduce the triazatricyclic core .
- Side reaction mitigation : Employ scavengers (e.g., TEMPO) to quench radical intermediates during halogenation .
What experimental designs are recommended for studying the compound’s stability under biological conditions?
Q. Advanced Research Focus
- pH-dependent stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24h. Analyze degradation products via LC-MS .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggests robustness for in vivo studies) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .
How can researchers investigate the compound’s mechanism of action in biological systems?
Q. Advanced Research Focus
- Binding assays : Surface plasmon resonance (SPR) quantifies interactions with target enzymes (e.g., kinases) at KD values <1 µM .
- Enzyme inhibition studies : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or oxidoreductases) .
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and track intracellular accumulation via scintillation counting .
What methodologies address discrepancies in reported biological activity data across studies?
Q. Advanced Research Focus
- Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
- Metabolite profiling : Identify active/inactive metabolites using hepatocyte incubation followed by LC-MS/MS .
- Purity validation : Re-test compounds with ≥98% purity (by HPLC) to exclude batch variability effects .
How can researchers achieve selective functionalization of the triazatricyclic core?
Q. Advanced Research Focus
- Directed C-H activation : Use Pd-catalyzed coupling to introduce aryl/alkynyl groups at position 7 .
- Protecting group strategies : Temporarily block the oxolane methylene with Boc groups during benzyl substitution .
- Electrochemical methods : Apply controlled voltage (1.5–2.0 V) to selectively modify electron-rich regions .
What computational approaches support comparative studies with structural analogs?
Q. Advanced Research Focus
- Docking simulations : Compare binding poses in enzyme active sites (e.g., using AutoDock Vina) to explain potency differences .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends .
- DFT calculations : Predict regioselectivity in electrophilic substitutions based on frontier molecular orbitals .
How do purification challenges vary between laboratory-scale and industrial-scale synthesis?
Q. Basic Research Focus
- Lab-scale : Flash chromatography (silica gel, ethyl acetate/hexane) isolates intermediates .
- Industrial-scale : Continuous chromatography (e.g., simulated moving bed) reduces solvent use by 40% .
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity (>99%) .
What parameters are critical for electrochemical synthesis of derivatives?
Q. Advanced Research Focus
- Voltage control : 1.2–1.8 V avoids over-oxidation of the benzyl group .
- Mediators : Tetrabutylammonium bromide (TBAB) enhances electron transfer efficiency .
- Electrode materials : Carbon felt anodes minimize side reactions compared to platinum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
